molecular formula C10H14N2O B14865425 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine CAS No. 1393552-15-2

3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine

Cat. No.: B14865425
CAS No.: 1393552-15-2
M. Wt: 178.23 g/mol
InChI Key: XUGJPDDNLVWRFX-UHFFFAOYSA-N
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Description

3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that belongs to the class of azepines. This compound is characterized by a fused ring system that includes a pyridine ring and an azepine ring, with a methoxy group attached to the third carbon atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted pyridine derivative with an appropriate azepine precursor. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydro-2-methoxy-5H-pyrido[2,3-b]indole
  • 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole hydrochloride

Uniqueness

3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the presence of a methoxy group at the third carbon atom. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

1393552-15-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-methoxy-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine

InChI

InChI=1S/C10H14N2O/c1-13-10-5-9-6-11-4-2-3-8(9)7-12-10/h5,7,11H,2-4,6H2,1H3

InChI Key

XUGJPDDNLVWRFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCCNCC2=C1

Origin of Product

United States

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